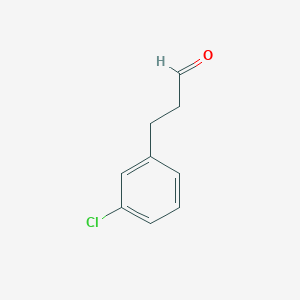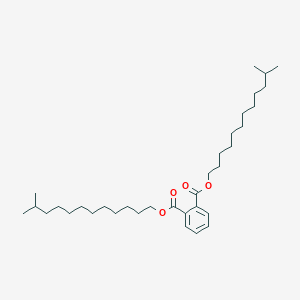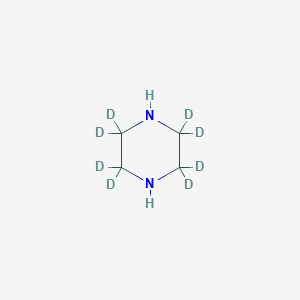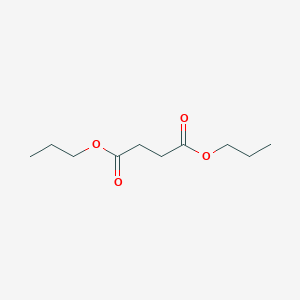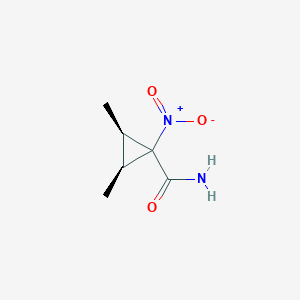
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound used in scientific research for various purposes. It is a cyclopropane derivative that has a nitro group attached to it. This compound is also known as DMC or 2,3-dimethyl-1-nitrocyclopropane carboxamide.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a nitroalkene in some reactions. The nitro group attached to the cyclopropane ring makes it a potential source of nitroalkene reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). However, it has been reported to have anti-inflammatory properties. It has also been reported to have potential anti-cancer activity. Further research is needed to understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). One potential direction is to investigate its potential as a source of nitroalkene reactivity in organic synthesis reactions. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to understand its potential anti-cancer activity and to develop new anti-cancer agents based on its structure. Finally, exploring its potential as a starting material for the synthesis of natural products is another direction for future research.
Conclusion
In conclusion, Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound with various scientific research applications. Its synthesis involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. Its mechanism of action is not well understood, but it is believed to act as a nucleophile and a nitroalkene in certain reactions. It has limited solubility in water, which can make it difficult to use in certain experiments. However, it has several advantages, including its availability and stability. Future research directions include investigating its potential as a source of nitroalkene reactivity, exploring its anti-inflammatory and anti-cancer properties, and using it as a starting material for the synthesis of natural products.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. The reaction is carried out at a low temperature to avoid the formation of undesired by-products. The yield of the reaction is moderate to high, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of various natural products.
Propiedades
Número CAS |
132350-80-2 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6? |
Clave InChI |
WWUFLSARDPULKC-WBMBKJJNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C |
SMILES |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
SMILES canónico |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Sinónimos |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




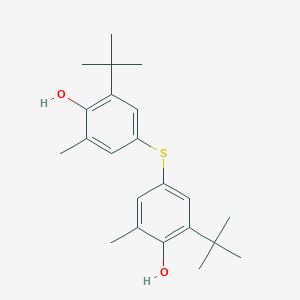
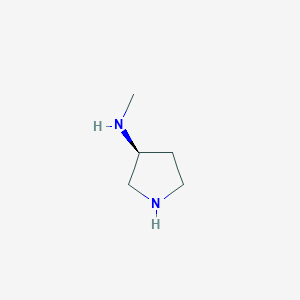
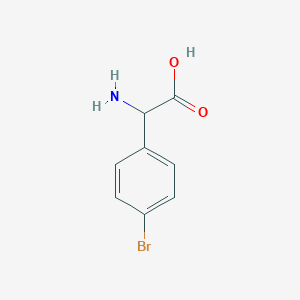
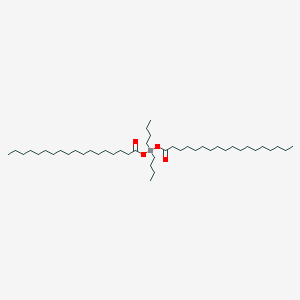
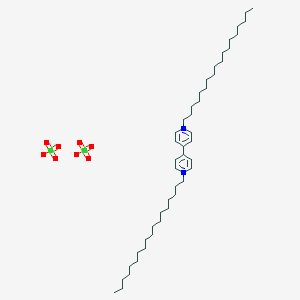
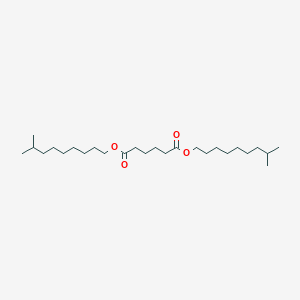
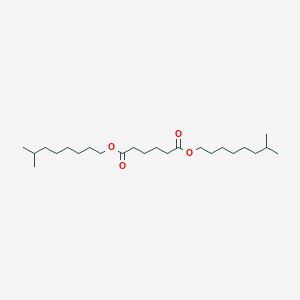
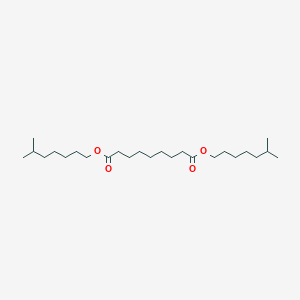
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
